4-Methyltryptophan

描述

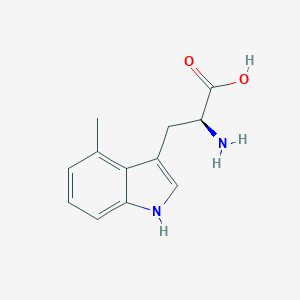

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921236 |

Source

|

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-33-6, 1139-73-7 |

Source

|

| Record name | 4-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyltryptophan biological function and significance

An In-depth Technical Guide on the Biological Function and Significance of 4-Methyltryptophan

Executive Summary

This compound (4-MT) is a synthetic analog of the essential amino acid L-tryptophan. As a modification of a fundamental biological building block, 4-MT holds potential as a chemical probe and therapeutic agent. However, it is crucial to note that detailed research, particularly quantitative data on its biological activity and specific signaling interactions, is sparse in publicly available scientific literature. Much of the extensive research in this area has focused on its isomer, 1-methyltryptophan (1-MT), a well-documented inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1). This guide provides a comprehensive overview of the known and potential biological functions of this compound, drawing parallels with related compounds and outlining general experimental protocols for its investigation.

Introduction to this compound

This compound is a derivative of tryptophan with a methyl group attached to the 4-position of the indole ring. It exists as L- and D-stereoisomers, as well as a racemic mixture (DL-4-Methyltryptophan). Its structural similarity to L-tryptophan suggests that it can interact with the metabolic and signaling pathways that utilize tryptophan. These pathways are critical in a range of physiological and pathological processes, including immune regulation, neurotransmission, and cancer progression. The primary areas of interest for 4-MT's biological function are its potential roles in modulating the kynurenine and serotonin pathways, and its interaction with the Aryl Hydrocarbon Receptor (AhR).

Core Biological Functions and Significance

Interaction with Tryptophan Metabolic Pathways

Tryptophan is metabolized through three main pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (by gut microbiota).

-

Serotonin Pathway: A smaller fraction of tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine). Given its structure, this compound could potentially influence serotonin synthesis, either as a substrate for the pathway's enzymes or as a competitive inhibitor. Some reports suggest its potential to enhance serotonin levels, which could be beneficial in treating mood disorders.[7]

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating immune responses.[8] Many tryptophan metabolites, including kynurenine and various indole derivatives produced by the gut microbiota, are known endogenous ligands for AhR.[9][10] Activation of AhR in immune cells can lead to diverse outcomes, including the promotion of regulatory T cells and the suppression of anti-tumor immunity.[11] It is plausible that this compound or its metabolites could act as either agonists or antagonists of AhR, thereby modulating its downstream signaling. However, direct experimental evidence for this interaction is currently lacking.

Data Presentation

Quantitative data on the biological activity of this compound are not widely published. The following table provides a template for how such data would be presented, with placeholder information to illustrate its structure. For comparison, reported values for the more extensively studied 1-methyltryptophan are often cited in the low micromolar to millimolar range for IDO1 inhibition.[6]

| Compound | Target | Assay Type | IC50 / Kᵢ | Reference |

| L-4-Methyltryptophan | IDO1 | Enzymatic | Data not available | - |

| D-4-Methyltryptophan | IDO1 | Enzymatic | Data not available | - |

| L-4-Methyltryptophan | T-cell proliferation | Cell-based | Data not available | - |

| D-4-Methyltryptophan | T-cell proliferation | Cell-based | Data not available | - |

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1 (rhIDO1).

-

Materials:

-

Recombinant Human IDO1 (rhIDO1)

-

L-Tryptophan (substrate)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors: Ascorbic acid, Methylene blue, Catalase

-

Test compound (this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, rhIDO1 enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding L-tryptophan and cofactors.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA. This also hydrolyzes N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add the kynurenine detection reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

-

Cell-Based IDO1 Inhibition and T-cell Proliferation Assay

This assay measures the ability of this compound to reverse IDO1-mediated suppression of T-cell proliferation.

-

Materials:

-

IDO1-expressing cells (e.g., IFN-γ-stimulated tumor cells or dendritic cells)

-

Human or murine T-cells (e.g., from PBMCs)

-

Cell culture medium

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

Proliferation dye (e.g., CFSE)

-

This compound

-

Flow cytometer

-

-

Procedure:

-

Label T-cells with CFSE dye.

-

Co-culture the CFSE-labeled T-cells with IDO1-expressing cells in the presence of T-cell activation reagents.

-

Add varying concentrations of this compound to the co-cultures.

-

Incubate for 3-5 days.

-

Harvest the cells and stain for T-cell markers (e.g., CD4, CD8).

-

Analyze T-cell proliferation by measuring CFSE dilution using flow cytometry. A decrease in CFSE fluorescence indicates cell division.

-

Determine the concentration of this compound that restores T-cell proliferation.

-

HPLC Method for Quantification of Tryptophan and Metabolites

This method is used to quantify the levels of tryptophan, this compound, and kynurenine in biological samples (e.g., cell culture supernatant, plasma).[12][13]

-

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and a buffer like phosphate or acetate with a pairing agent)

-

Standards for tryptophan, kynurenine, and this compound

-

Internal standard (e.g., 3-nitro-L-tyrosine)

-

Trichloroacetic acid (TCA) for protein precipitation

-

-

Procedure:

-

To the biological sample, add the internal standard and TCA to precipitate proteins.

-

Centrifuge to pellet the proteins.

-

Collect the supernatant and filter it.

-

Inject the filtered supernatant into the HPLC system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect the compounds based on their absorbance or fluorescence.

-

Quantify the concentration of each analyte by comparing its peak area to that of the standard curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO [frontiersin.org]

- 4. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases | MDPI [mdpi.com]

- 9. Tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Insight into the Potential Role of Tryptophan-Derived AhR Ligands in Skin Physiological and Pathological Processes | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4-Methyltryptophan: Discovery, History, and Biochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyltryptophan, a synthetic analog of the essential amino acid L-tryptophan, has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed biochemical properties. It serves as a resource for researchers and professionals in drug development and related fields, offering insights into its synthesis, mechanism of action, and its role in crucial metabolic pathways. The guide includes structured data, detailed experimental methodologies, and visual representations of its interactions within biological systems.

Introduction

This compound is a derivative of tryptophan with a methyl group substituted at the fourth position of the indole ring. This structural modification confers unique biochemical properties that distinguish it from its parent molecule, making it a valuable tool in neuroscience and pharmacology. Its ability to interact with enzymes in the serotonin and kynurenine pathways has positioned it as a compound of interest for studying mood regulation, neurodegenerative diseases, and immune responses.

Discovery and History

While the definitive first synthesis of this compound is not extensively documented in readily available literature, its existence and study can be traced back to the mid-20th century. The synthesis of various tryptophan analogs was an active area of research during this period, with scientists exploring how modifications to the indole ring would affect biological activity.

An early and notable investigation into the effects of this compound was conducted by P. A. Trudinger and G. N. Cohen in 1956. Their research, published in The Biochemical Journal, examined the impact of this compound on the growth and enzyme systems of Escherichia coli. This study suggests that the compound was available for scientific use by this time, placing its initial synthesis likely in the preceding years. The broader context of indole chemistry, including the development of seminal reactions like the Fischer indole synthesis in 1883, provided the foundational knowledge for creating such analogs. Research into tryptophan derivatives, such as the synthesis of 2-methyltryptophan reported in 1917, further illustrates the long-standing interest in this class of compounds.

Physicochemical Properties

The fundamental properties of 4-Methyl-DL-tryptophan are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 1954-45-6 |

| Appearance | Pale white to brown solid |

| IUPAC Name | 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |

Synthesis of 4-Methyl-DL-tryptophan

The synthesis of 4-Methyl-DL-tryptophan can be achieved through various established methods for indole derivatization and amino acid synthesis. A common conceptual approach involves the synthesis of 4-methylindole followed by its reaction with a suitable amino acid precursor.

Conceptual Chemical Synthesis Workflow

Caption: Conceptual workflow for the chemical synthesis of 4-Methyl-DL-tryptophan.

Enzymatic Synthesis

Tryptophan synthase (TrpS) has been utilized for the enzymatic synthesis of this compound and other tryptophan analogs. This method offers high stereoselectivity. The β-subunit of TrpS catalyzes the condensation of 4-methylindole with L-serine to produce L-4-methyltryptophan.

Biochemical Properties and Mechanism of Action

This compound's biological effects are primarily mediated through its interaction with enzymes involved in tryptophan metabolism.

Serotonin Pathway

This compound can act as a precursor for the synthesis of 4-methylserotonin, following a similar enzymatic pathway as tryptophan to serotonin. It is hydroxylated by tryptophan hydroxylase (TPH) and subsequently decarboxylated. This makes it a useful tool for studying the serotonergic system and its role in mood and behavior.[1]

Caption: Biosynthesis of serotonin and 4-methylserotonin from their respective precursors.

Kynurenine Pathway and IDO Inhibition

The kynurenine pathway is the major route of tryptophan degradation. The initial and rate-limiting step is catalyzed by indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO). This compound has been investigated as a potential inhibitor of IDO1.[2] IDO1 is a key immunomodulatory enzyme, and its inhibition is a therapeutic strategy in oncology and other fields. While 1-methyltryptophan is a more extensively studied IDO inhibitor, this compound's interaction with this enzyme is also of interest.

Caption: Inhibition of the kynurenine pathway at the level of IDO1 by this compound.

Quantitative Data

Currently, there is a lack of comprehensive, publicly available quantitative data on the efficacy and potency of this compound (e.g., IC₅₀, Kᵢ values for IDO1 inhibition). Further research is needed to fully characterize its inhibitory profile against key enzymes in the tryptophan metabolic pathways.

Experimental Protocols

The following sections provide generalized protocols for key experiments related to the study of this compound. These should be adapted and optimized based on specific experimental goals and available resources.

General Protocol for IDO1 Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of IDO1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against IDO1.

Materials:

-

HeLa cells (or other suitable cell line expressing IDO1 upon stimulation)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density that allows for confluency after 24 hours.

-

IDO1 Induction: Treat cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the IFN-γ-containing medium with the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Add TCA to a final concentration of 10% to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in each sample.

-

Determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

General Protocol for Cell-Based Serotonin Synthesis Assay

This protocol describes a method to assess the effect of this compound on serotonin production in a suitable cell line.

Objective: To measure the synthesis of serotonin from this compound.

Materials:

-

A suitable cell line (e.g., JAR cells, which endogenously express serotonin transporters)

-

Culture medium

-

This compound

-

[³H]-Tryptophan or [³H]-4-Methyltryptophan (for radiolabeling studies)

-

Lysis buffer

-

HPLC system with electrochemical or fluorescence detection

-

Scintillation counter (for radiolabeling studies)

Procedure:

-

Cell Culture: Culture cells to confluency in appropriate vessels.

-

Precursor Incubation: Incubate cells with either tryptophan or this compound (and the corresponding radiolabeled tracer if applicable) for a defined period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Sample Preparation: Centrifuge the lysate to remove cellular debris. The supernatant contains the intracellular metabolites.

-

Serotonin Quantification:

-

HPLC: Analyze the supernatant using an HPLC system equipped with a C18 column and an appropriate mobile phase to separate tryptophan, this compound, serotonin, and 4-methylserotonin. Detect the compounds using electrochemical or fluorescence detection.

-

Radiolabeling: If using radiolabeled precursors, collect the fractions corresponding to serotonin and 4-methylserotonin from the HPLC and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Quantify the amount of serotonin or 4-methylserotonin produced and normalize it to the total protein concentration of the cell lysate.

Conclusion

This compound remains a compound of significant interest due to its multifaceted interactions with key metabolic pathways. While its historical origins require further elucidation, its utility as a research tool in neuroscience and immunology is well-established. This guide provides a foundational understanding of its properties and methodologies for its study. Future research focused on determining its precise quantitative effects on enzyme kinetics and its in vivo efficacy will be crucial for unlocking its full potential in drug development and for a deeper understanding of tryptophan metabolism.

References

The Role of 4-Methyltryptophan in the Serotonin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, plays a crucial role in regulating a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. The biosynthesis of serotonin is a well-defined pathway with L-tryptophan as its essential amino acid precursor. The rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This technical guide provides an in-depth exploration of the role of a synthetic tryptophan analog, 4-Methyltryptophan, in the context of the serotonin biosynthesis pathway. This document summarizes the current understanding of its interaction with tryptophan hydroxylase, provides detailed experimental protocols for its study, and outlines methods for its synthesis, serving as a valuable resource for researchers in neurobiology, pharmacology, and drug development.

The Serotonin Biosynthesis Pathway

The synthesis of serotonin from L-tryptophan is a two-step enzymatic process primarily occurring in serotonergic neurons in the central nervous system and enterochromaffin cells in the gastrointestinal tract.

-

Hydroxylation of Tryptophan: The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, predominantly found in peripheral tissues, and TPH2, the primary isoform in the brain. This hydroxylation reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).

-

Decarboxylation of 5-HTP: Subsequently, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to yield serotonin (5-HT).

Following its synthesis, serotonin is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation. Its action is terminated by reuptake into the presynaptic neuron via the serotonin transporter (SERT) and subsequent metabolic degradation by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).

Figure 1: The Serotonin Biosynthesis Pathway.

This compound as a Substrate for Tryptophan Hydroxylase

Contrary to what might be assumed for a synthetic analog, 4-Methyl-L-tryptophan is not an inhibitor of tryptophan hydroxylase but rather serves as an alternative substrate for the enzyme. Scientific literature indicates that TPH can hydroxylate this compound. One study has suggested that the catalytic turnover rate (kcat) for this compound may be greater than that for the natural substrate, L-tryptophan[1]. This increased turnover is attributed to a faster release of the hydroxylated product from the enzyme's active site[1].

This finding implies that 4-Methyl-L-tryptophan can be converted to 4-methyl-5-hydroxytryptophan by TPH. This product could then potentially be a substrate for AADC, leading to the formation of 4-methylserotonin. The physiological effects of 4-methylserotonin are not well-characterized.

Figure 2: 4-Methyl-L-tryptophan as an alternative substrate for TPH.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data on the kinetic parameters (Km, Vmax) of 4-Methyl-L-tryptophan with TPH1 and TPH2. Similarly, in vivo studies detailing the effects of 4-Methyl-L-tryptophan administration on serotonin and 5-HIAA levels in brain regions or peripheral tissues are not readily found in the scientific literature. The statement regarding a higher kcat value is based on a qualitative description in a research paper, without presentation of the specific data[1].

Experimental Protocols

In Vitro Tryptophan Hydroxylase Activity Assay

This protocol is adapted from established methods for measuring TPH activity and can be used to determine the kinetic parameters of 4-Methyl-L-tryptophan.

Materials:

-

Recombinant human TPH1 or TPH2

-

L-Tryptophan

-

4-Methyl-L-tryptophan

-

Tetrahydrobiopterin (BH4)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium sulfate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Perchloric acid

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, catalase, DTT, and ferrous ammonium sulfate.

-

Enzyme and Substrate Addition: Add the desired concentration of TPH enzyme. To determine kinetic parameters for 4-Methyl-L-tryptophan, a range of concentrations of this substrate should be used. For comparison, parallel experiments with L-tryptophan should be performed.

-

Initiation of Reaction: Initiate the reaction by adding BH4.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a final concentration of 0.1 M perchloric acid.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet precipitated protein.

-

HPLC Analysis: Analyze the supernatant for the formation of 5-hydroxytryptophan (from L-tryptophan) or the putative 4-methyl-5-hydroxytryptophan (from 4-Methyl-L-tryptophan) using an appropriate HPLC method with electrochemical or fluorescence detection.

Figure 3: Workflow for in vitro TPH activity assay.

In Vivo Administration and Brain Tissue Analysis

This protocol describes a general procedure for assessing the in vivo effects of 4-Methyl-L-tryptophan on brain serotonin metabolism in a rodent model.

Materials:

-

4-Methyl-L-tryptophan

-

Saline solution

-

Rodent model (e.g., rats or mice)

-

Anesthesia

-

Dissection tools

-

Homogenizer

-

Perchloric acid

-

HPLC system with electrochemical detection

Procedure:

-

Animal Dosing: Administer 4-Methyl-L-tryptophan (dissolved in saline) to the animals via an appropriate route (e.g., intraperitoneal injection). A control group should receive saline only.

-

Time Course: Euthanize animals at various time points after administration to assess the time course of any effects.

-

Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, striatum, prefrontal cortex).

-

Tissue Homogenization: Homogenize the brain tissue in a solution of 0.1 M perchloric acid.

-

Sample Preparation: Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

-

HPLC Analysis: Filter the supernatant and inject it into an HPLC system with electrochemical detection to quantify the levels of 4-Methyl-L-tryptophan, serotonin, and 5-HIAA.

Synthesis of 4-Methyl-L-tryptophan

A. Enzymatic Synthesis using Tryptophan Synthase:

Engineered tryptophan synthase (TrpS) can be utilized for the synthesis of various tryptophan analogs. This method offers high stereoselectivity.

Materials:

-

4-methylindole

-

L-serine

-

Pyridoxal-5'-phosphate (PLP)

-

Recombinant tryptophan synthase (or a whole-cell system expressing the enzyme)

-

Reaction Buffer (e.g., potassium phosphate buffer, pH 7.8)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the reaction buffer, L-serine, 4-methylindole, and PLP.

-

Enzyme Addition: Initiate the reaction by adding the tryptophan synthase preparation.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or HPLC.

-

Purification: Once the reaction is complete, purify the 4-Methyl-L-tryptophan from the reaction mixture using chromatographic techniques.

B. Chemical Synthesis:

A common route for the synthesis of substituted tryptophans is the Fischer indole synthesis. A generalized protocol is as follows:

-

Formation of Hydrazone: React 4-methylphenylhydrazine with a suitable keto-acid, such as α-ketoglutaric acid, under acidic conditions to form the corresponding hydrazone.

-

Indolization: Heat the hydrazone in the presence of a catalyst (e.g., polyphosphoric acid) to induce cyclization and formation of the indole ring, yielding 4-methyl-DL-tryptophan.

-

Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by enzymatic resolution.

Conclusion

4-Methyl-L-tryptophan presents an interesting case as a synthetic analog that acts as a substrate, and potentially a more efficient one, for tryptophan hydroxylase. This property makes it a valuable tool for probing the active site and catalytic mechanism of TPH. However, the lack of comprehensive quantitative kinetic data and in vivo studies on its effect on serotonin metabolism highlights a significant gap in the current understanding of this compound's neurochemical profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the precise role of 4-Methyl-L-tryptophan in the serotonin biosynthesis pathway and to elucidate its potential as a modulator of serotonergic function. Future studies should focus on determining its kinetic parameters with TPH1 and TPH2 and on conducting in vivo experiments to measure its impact on central and peripheral serotonin levels. Such research will be crucial for a complete understanding of the pharmacological potential of 4-Methyl-L-tryptophan.

References

4-Methyltryptophan and the Kynurenine Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway is a critical metabolic route for tryptophan degradation, playing a significant role in immune regulation and cancer progression. The rate-limiting enzymes of this pathway, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), have emerged as key therapeutic targets. Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, facilitating tumor immune escape. Consequently, the development of IDO1 and TDO inhibitors is an active area of research in oncology. This technical guide provides an in-depth overview of the kynurenine pathway and the current understanding of tryptophan analogs as potential modulators, with a focus on 4-Methyltryptophan. Due to the limited publicly available data specifically on this compound's inhibitory effects, this document also provides detailed, adaptable experimental protocols for the characterization of such compounds.

The Kynurenine Pathway: An Overview

The kynurenine pathway is the primary route for tryptophan catabolism in mammals, accounting for over 95% of its degradation.[1] This complex pathway is initiated by the enzymes IDO1 and TDO, which catalyze the conversion of L-tryptophan to N-formylkynurenine.[2][3] N-formylkynurenine is subsequently converted to kynurenine. Kynurenine can then be metabolized through several branches, leading to the production of various bioactive molecules, including kynurenic acid, anthranilic acid, and 3-hydroxykynurenine.[4]

The enzymes IDO1 and TDO, while catalyzing the same initial step, exhibit distinct tissue distribution and regulation. TDO is primarily expressed in the liver and regulates systemic tryptophan levels.[3][5] In contrast, IDO1 is an extrahepatic enzyme expressed in various tissues and immune cells, and its expression is strongly induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[2][6] In the context of cancer, many tumors overexpress IDO1 or TDO, leading to a localized depletion of tryptophan and an accumulation of kynurenine.[3][7] This metabolic shift creates an immunosuppressive microenvironment by inhibiting the proliferation and function of effector T cells and promoting the activity of regulatory T cells.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of IDO1 and TDO in the kynurenine pathway and the subsequent generation of key metabolites.

Caption: A simplified diagram of the Kynurenine Pathway.

This compound as a Modulator of the Kynurenine Pathway

Data Presentation

The following tables are provided as templates for the presentation of quantitative data for a potential IDO1/TDO inhibitor. Note: The values for this compound are placeholders as no specific data could be retrieved from the available literature.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| This compound | IDO1 | Biochemical | Data not available | Data not available | Data not available |

| This compound | TDO | Biochemical | Data not available | Data not available | Data not available |

| 1-Methyl-L-tryptophan | IDO1 | Biochemical | ~19[8] | Data not available | Competitive[10] |

| Epacadostat | IDO1 | Biochemical | 0.07[8] | Data not available | Competitive |

Table 2: Cellular Activity

| Compound | Cell Line | Target Pathway | Cellular Effect | EC50 (µM) |

| This compound | IFN-γ stimulated HeLa | Kynurenine Production | Data not available | Data not available |

| This compound | TDO-expressing cells | Kynurenine Production | Data not available | Data not available |

| 1-Methyl-D-tryptophan (Indoximod) | T-cells | mTOR signaling | Reverses inhibition | ~0.07[11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the inhibitory potential of compounds like this compound on the kynurenine pathway.

Biochemical IDO1 and TDO Inhibition Assays

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human IDO1 and TDO enzymes.

Materials:

-

Recombinant human IDO1 and TDO enzymes

-

L-Tryptophan (substrate)

-

Test compound (e.g., this compound)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Cofactors and reagents: Ascorbic acid, Methylene blue, Catalase

-

Reaction termination solution: 30% (w/v) Trichloroacetic acid (TCA)

-

96-well microplate

-

HPLC system with UV or fluorescence detector

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of L-tryptophan, test compound, and control inhibitors in an appropriate solvent (e.g., DMSO).

-

Prepare a reaction mixture containing assay buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[12]

-

-

Assay Setup:

-

In a 96-well plate, add the reaction mixture.

-

Add serial dilutions of the test compound or control inhibitor to the respective wells. Include a vehicle control (solvent only).

-

Add the recombinant enzyme (IDO1 or TDO) to all wells except the no-enzyme control.

-

-

Reaction Initiation and Incubation:

-

Reaction Termination and Kynurenine Measurement:

-

Stop the reaction by adding TCA.[12]

-

Incubate at 50-65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12][14]

-

Centrifuge the plate to pellet precipitated proteins.

-

Analyze the supernatant for kynurenine concentration using a validated HPLC method. Kynurenine can be detected by its absorbance at approximately 360-365 nm.[12]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for Kynurenine Production

Objective: To assess the ability of a test compound to inhibit IDO1- or TDO-mediated kynurenine production in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3) or a cell line engineered to overexpress TDO.[5][12]

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

Test compound (e.g., this compound)

-

Reagents for kynurenine quantification (as in the biochemical assay)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction and Treatment (for IDO1 assay):

-

Replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.[12]

-

Concurrently, add varying concentrations of the test compound. Include a vehicle control.

-

-

Treatment (for TDO assay):

-

Replace the medium with fresh medium containing varying concentrations of the test compound. Include a vehicle control.

-

-

Incubation: Incubate the cells for a period sufficient to allow for tryptophan catabolism (e.g., 48-72 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Kynurenine Quantification:

-

Deproteinate the supernatant samples by adding TCA.

-

Analyze the kynurenine concentration in the supernatant using a validated HPLC method as described in the biochemical assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound.

-

Determine the EC50 value.

-

It is recommended to perform a cell viability assay in parallel to exclude cytotoxic effects of the compound.

-

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing potential IDO1/TDO inhibitors.

Caption: A general workflow for the screening and characterization of IDO1/TDO inhibitors.

Mechanism of Action of Tryptophan Analogs

Tryptophan analogs can inhibit IDO1 and TDO through competitive inhibition, where they bind to the active site of the enzyme, preventing the binding of the natural substrate, tryptophan.[10] The affinity of the inhibitor for the enzyme (Ki) determines its potency. Some tryptophan analogs, like 1-methyl-D-tryptophan, may also have indirect effects on the kynurenine pathway by acting as tryptophan mimetics and influencing downstream signaling pathways such as the mTOR pathway.[11][15] The exact mechanism of action for this compound would need to be determined through detailed enzyme kinetic studies.

Signaling Pathway of IDO1/TDO Inhibition

The diagram below illustrates the general mechanism by which an inhibitor blocks the activity of IDO1 or TDO, leading to a restoration of tryptophan levels and a reduction in kynurenine production.

Caption: Competitive inhibition of IDO1/TDO by a tryptophan analog.

Conclusion

The kynurenine pathway and its rate-limiting enzymes, IDO1 and TDO, are validated targets for cancer immunotherapy. While tryptophan analogs like 1-methyltryptophan have been extensively studied, there is a notable lack of specific, quantitative data in the public domain for this compound. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to characterize the potential of this compound and other novel compounds as modulators of this critical metabolic pathway. Further investigation is warranted to elucidate the precise inhibitory profile and therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. neoplasiaresearch.com [neoplasiaresearch.com]

- 3. iris.uniupo.it [iris.uniupo.it]

- 4. benchchem.com [benchchem.com]

- 5. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Elusive Presence of 4-Methyltryptophan in the Natural World: A Technical Guide

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence of 4-Methyltryptophan

This technical guide provides an in-depth analysis of the current scientific understanding of the natural occurrence of this compound in organisms. Despite extensive investigation into tryptophan metabolism across a wide range of biological systems, from fungi and bacteria to plants and marine life, there is a notable absence of definitive evidence for the natural biosynthesis of this compound. This document summarizes the existing knowledge on tryptophan methylation, details relevant experimental protocols for its potential discovery, and presents a comparative analysis of other naturally occurring methylated tryptophan analogs.

Executive Summary

Tryptophan and its derivatives are crucial for a myriad of biological functions. While various methylated forms of tryptophan have been identified in nature, playing significant roles in the bioactivity of natural products, this compound remains conspicuously absent from the record of naturally occurring metabolites. A thorough review of scientific literature and databases, including a specific investigation into a tentative report of its presence in Aspergillus fumigatus, has failed to yield verifiable quantitative data or detailed biosynthetic pathways for this specific isomer. This guide serves to inform the scientific community about this knowledge gap and to provide the necessary technical framework for future research aimed at its potential discovery.

Tryptophan Metabolism in Aspergillus fumigatus and Other Organisms

Aspergillus fumigatus, a fungus known for its complex secondary metabolism, produces a diverse array of tryptophan-derived indole alkaloids, such as fumiquinazolines, fumitremorgins, and gliotoxin. The biosynthesis of these compounds involves various enzymatic modifications of the tryptophan scaffold. However, a detailed analysis of the metabolome of A. fumigatus has not confirmed the presence of this compound. The tryptophan metabolic pathways in this fungus primarily involve the kynurenine pathway and the indolepyruvate pathway, which lead to a variety of other derivatives.

In general, tryptophan biosynthesis in plants, fungi, and bacteria occurs via the shikimate pathway. Following its synthesis, tryptophan can be modified by a range of enzymes, including methyltransferases, which are responsible for the production of methylated derivatives.

Quantitative Data on Methylated Tryptophan Analogs

While no quantitative data for the natural occurrence of this compound could be found, several other methylated tryptophan derivatives have been isolated and quantified from various organisms. The following table summarizes the known natural occurrences of these related compounds.

| Methylated Tryptophan Analog | Organism(s) | Typical Concentration/Yield | Citation(s) |

| N-Methyltryptophan (Abrine) | Abrus precatorius (Jequirity bean), Pereskia aculeata | Not consistently reported | [1] |

| 5-Methyltryptamine | Found in some plants and fungi | Trace amounts | [2] |

| Beta-Methyltryptophan | Precursor in some natural products | Biosynthetically generated | [3] |

| 1-Methyltryptophan | Used as a research chemical | Not naturally occurring | [4] |

Potential Biosynthetic Pathways and the Search for a C4-Methyltransferase

The biosynthesis of a methylated tryptophan derivative requires a specific methyltransferase enzyme that utilizes a methyl donor, typically S-adenosylmethionine (SAM), to attach a methyl group to the tryptophan molecule. While N-methyltransferases, C2-methyltransferases, and C3-methyltransferases acting on tryptophan or its precursors have been characterized, an enzyme capable of methylating the C4 position of the indole ring of tryptophan has not yet been identified. The potential for such an enzyme to exist in an undiscovered microbial or plant species remains an open area for research.

The following diagram illustrates a hypothetical enzymatic methylation of tryptophan at the C4 position, alongside known methylation pathways.

Experimental Protocols for the Discovery and Analysis of this compound

The search for and identification of this compound in natural sources would require a combination of extraction, separation, and sensitive analytical techniques.

Extraction of Tryptophan and its Metabolites from Fungal Cultures

Objective: To extract small molecule metabolites, including potential tryptophan derivatives, from fungal mycelium and culture broth.

Materials:

-

Fungal culture (liquid or solid media)

-

Ethyl acetate or methanol

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Lyophilizer (for aqueous extracts)

Protocol:

-

Separate the fungal mycelium from the liquid culture broth by filtration.

-

For intracellular metabolites, freeze the mycelium with liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extract the powdered mycelium with a suitable organic solvent (e.g., methanol or ethyl acetate) by sonication or shaking for several hours.

-

Centrifuge the mixture to pellet the cell debris and collect the supernatant.

-

For extracellular metabolites, extract the culture filtrate with an equal volume of ethyl acetate in a separatory funnel.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the crude extracts in vacuo using a rotary evaporator.

-

The dried extract can be redissolved in a suitable solvent for further analysis.

LC-MS/MS Method for the Detection and Quantification of Tryptophan Derivatives

Objective: To develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): A specific precursor-to-product ion transition for this compound would need to be determined using a pure standard. For tryptophan (MW: 204.23), a common transition is m/z 205.1 -> 188.1. For this compound (MW: 218.26), the precursor ion would be m/z 219.1. The product ions would need to be determined experimentally.

-

Data Analysis: Identification is based on matching the retention time and the MRM transition with a certified reference standard. Quantification is achieved by creating a calibration curve with known concentrations of the standard.

The following diagram illustrates a general workflow for the analysis of tryptophan metabolites from a natural source.

References

- 1. A New Fluorescence Detection Method for Tryptophan- and Tyrosine-Derived Allelopathic Compounds in Barley and Lupin [mdpi.com]

- 2. Secondary metabolite profiles and antifungal drug susceptibility of Aspergillus fumigatus and closely related species, Aspergillus lentulus, Aspergillus udagawae, and Aspergillus viridinutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

4-Methyltryptophan as a Precursor in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltryptophan, a methylated analog of the essential amino acid L-tryptophan, presents a compelling subject of study within the realm of metabolic engineering and drug discovery. While not a canonical amino acid, its structural similarity to tryptophan allows it to be recognized by various enzymes, potentially acting as a precursor for the biosynthesis of novel secondary metabolites or as an inhibitor of key metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a precursor, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant metabolic and experimental workflows.

Metabolic Fate of this compound in Secondary Metabolism

The primary evidence for this compound's role as a precursor in a metabolic pathway comes from its interaction with dimethylallyltryptophan synthase (DMATS), a key enzyme in the biosynthesis of ergot alkaloids in fungi such as Claviceps purpurea.

Dimethylallyltryptophan Synthase (DMATS) Pathway

DMATS catalyzes the prenylation of L-tryptophan, a crucial step in the formation of the ergot alkaloid scaffold. Studies have demonstrated that 4-methyl-L-tryptophan can serve as an alternative substrate for DMATS, leading to the production of a variety of prenylated derivatives. The methyl group at the 4-position of the indole ring blocks the typical C4-prenylation, forcing the enzyme to catalyze prenylation at other positions.

The enzymatic conversion of 4-methyl-L-tryptophan by DMATS results in the formation of four distinct products, primarily involving prenylation at the C3 position (both normal and reverse) and the N1 position of the indole ring.

| Substrate | Km (µM) | Vmax (nmol min-1 mg-1) | Metal Ion Cofactor |

| L-Tryptophan | 40 | 215 | None (EDTA buffer) |

| L-Tryptophan | 17 | 504 | 4 mM CaCl2 |

| L-Tryptophan | 12 | 455 | 4 mM MgCl2 |

Table 1: Kinetic Parameters of Claviceps purpurea DMATS with L-Tryptophan.

This protocol is adapted from studies on DMATS activity.

Materials:

-

Purified DMATS enzyme

-

4-Methyl-L-tryptophan

-

[14C]-Dimethylallyl diphosphate ([14C]-DMAPP)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MgCl2 (4 mM)

-

Bovine Serum Albumin (BSA)

-

Methanol

-

Ammonium bicarbonate (25 mM)

-

Reverse-phase C8 thin-layer chromatography (TLC) plates

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and a suitable concentration of purified DMATS enzyme (e.g., 500 nM).

-

Substrate Addition: Add varying concentrations of 4-methyl-L-tryptophan to the reaction mixtures (e.g., 30, 100, 300, 600 µM).

-

Initiation of Reaction: Start the reaction by adding [14C]-DMAPP (e.g., 50 µM with a specific activity of 10 µCi/µmol). The total reaction volume is typically 100 µL.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 20 minutes).

-

Quenching: Stop the reaction by heating at 100°C for 30 seconds.

-

Centrifugation: Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

-

TLC Analysis: Spot an aliquot (e.g., 10 µL) of the supernatant onto a reverse-phase C8 TLC plate.

-

Chromatography: Develop the TLC plate using a solvent system of 4:6 (v/v) 25 mM ammonium bicarbonate/methanol.

-

Detection and Quantification: Visualize and quantify the radioactive product spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Data Analysis: Determine the initial reaction velocities at each substrate concentration and calculate the kinetic parameters (Km and Vmax) using appropriate enzyme kinetic models (e.g., Michaelis-Menten).

Spectroscopic Properties of 4-Methyltryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltryptophan is a synthetic analog of the essential amino acid L-tryptophan. Its structural modification, the addition of a methyl group at the 4-position of the indole ring, imparts unique spectroscopic and biological properties, making it a valuable tool in various research and drug development applications. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its potential role in modulating critical signaling pathways.

Core Spectroscopic Data

UV-Visible Absorption Spectroscopy

Table 1: UV-Visible Absorption Data for L-Tryptophan in Neutral Aqueous Solution

| Parameter | Value |

| Absorption Maximum (λmax) | 280 nm[1] |

| Molar Extinction Coefficient (ε) at λmax | ~5,600 M⁻¹cm⁻¹[1] |

Fluorescence Spectroscopy

Table 2: Fluorescence Data for L-Tryptophan in Neutral Aqueous Solution

| Parameter | Value |

| Excitation Maximum (λex) | ~280 nm[1] |

| Emission Maximum (λem) | ~350 nm[1] |

| Quantum Yield (Φ) | ~0.13 - 0.15[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Tryptophan in D₂O

| ¹H NMR | ¹³C NMR | ||

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| Hα | 4.04 | Cα | 57.5 |

| Hβ | 3.29, 3.44 | Cβ | 29.5 |

| H(C2) | 7.23 | C2 | 124.5 |

| H(C4) | 7.68 | C3 | 109.5 |

| H(C5) | 7.15 | C4 | 120.0 |

| H(C6) | 7.23 | C5 | 122.5 |

| H(C7) | 7.55 | C6 | 120.0 |

| NH (indole) | 10.1 | C7 | 113.0 |

| C8 | 138.0 | ||

| C9 | 128.0 | ||

| C=O | 175.0 |

Note: Predicted chemical shifts are based on computational models and may vary from experimental values. Data for L-Tryptophan is provided as a reference.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for L-Tryptophan

| Parameter | Value |

| Molecular Weight | 204.23 g/mol |

| [M+H]⁺ | 205.097 |

| Major Fragmentation Ions (ESI-MS/MS) | 188.071 (loss of NH₃), 159.076 (loss of COOH and NH₃), 130.065 (indole side chain fragment) |

Note: Fragmentation patterns can vary significantly depending on the ionization method and collision energy.

Experimental Protocols

The following are detailed methodologies for key spectroscopic experiments, adapted for the analysis of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in PBS (e.g., 1 mM).

-

Create a series of dilutions from the stock solution in PBS (e.g., 50 µM, 100 µM, 200 µM, 400 µM).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 200 nm to 400 nm.

-

-

Measurement:

-

Use PBS as the blank reference.

-

Measure the absorbance of each dilution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a standard curve of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra, and the quantum yield of this compound.

Materials:

-

This compound solution in PBS

-

Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard, Φ = 0.54)

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Excitation and Emission Spectra:

-

Prepare a dilute solution of this compound in PBS (absorbance at excitation wavelength < 0.1).

-

Set the excitation wavelength to the determined λmax (from UV-Vis) and scan the emission spectrum over a suitable range (e.g., 300-500 nm).

-

Set the emission wavelength to the determined emission maximum and scan the excitation spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the quinine sulfate standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound powder (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the this compound in the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[3]

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum (often requires a longer acquisition time).

-

-

Data Processing:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard.

-

Mass Spectrometry (LC-MS/MS)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Materials:

-

This compound solution

-

HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Inject the sample onto an appropriate HPLC column (e.g., C18).

-

Elute with a gradient of the mobile phases to separate the analyte from any impurities.

-

-

MS/MS Analysis:

-

Introduce the eluent into the mass spectrometer.

-

Acquire the full scan mass spectrum to determine the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to generate a fragmentation pattern. This is typically done using collision-induced dissociation (CID).[4]

-

-

Data Analysis:

-

Analyze the mass spectra to identify the parent ion and major fragment ions.

-

Signaling Pathway Visualization

This compound, as an analog of tryptophan, is a potential modulator of tryptophan metabolic pathways. The primary route for tryptophan catabolism is the kynurenine pathway, with indoleamine 2,3-dioxygenase (IDO) being a key rate-limiting enzyme.[5][6][7] 1-methyltryptophan is a known inhibitor of IDO, suggesting a similar role for this compound.[8]

Caption: Potential inhibition of the Kynurenine Pathway by this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

References

- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Is the Fluorescence Quantum Yield of Tryptophan Independent of Excitat" by Nadia Abbass, Luis A. Ortiz-Rodríguez et al. [commons.case.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. mdpi.com [mdpi.com]

- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Methyltryptophan Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 4-Methyltryptophan (4-Me-Trp) interactions with its primary biological targets. This compound, also known as 1-methyl-tryptophan (1-MT), is a synthetic tryptophan analog that has garnered significant interest for its role as an inhibitor of key enzymes in the tryptophan metabolic pathway, notably Indoleamine 2,3-dioxygenase 1 (IDO1). This document outlines the core methodologies for computational analysis, presents available quantitative data, and details experimental protocols for validating in silico findings.

Introduction to this compound and its Targets

This compound exists as two stereoisomers, 1-methyl-D-tryptophan (D-1MT or Indoximod) and 1-methyl-L-tryptophan (L-1MT). Both have been investigated for their immunomodulatory effects, primarily through the inhibition of IDO1.[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[2] By depleting tryptophan and producing immunologically active metabolites, IDO1 plays a crucial role in creating an immunosuppressive microenvironment, which can be exploited by cancer cells to evade immune surveillance.[3][4]

Another potential target for this compound is Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[5] TPH exists in two isoforms, TPH1 and TPH2, which are predominantly found in the periphery and the central nervous system, respectively. While the inhibitory effects of 4-Me-Trp on IDO1 are more extensively studied, its potential interaction with TPH presents an interesting area for further investigation, with implications for neurological and psychiatric conditions.

Signaling Pathways and In Silico Modeling Workflows

The interaction of this compound with its targets can be understood through the lens of key signaling pathways and the structured workflows of in silico modeling.

Tryptophan Metabolism and IDO1 Signaling

The catabolism of tryptophan through the kynurenine pathway is a central route for its degradation, accounting for approximately 95% of dietary tryptophan.[2] IDO1 is a key enzyme in this pathway, and its inhibition by this compound has significant downstream effects on the immune system.

References

- 1. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 4-Methyltryptophan for Research Applications: Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyltryptophan (4-MT), a valuable tool for research in enzymology, cancer immunology, and neuroscience. The protocols for both chemical and enzymatic synthesis routes are outlined, accompanied by quantitative data to facilitate reproducibility.

Application Notes

This compound, a methylated analog of the essential amino acid L-tryptophan, serves as a critical research tool, primarily recognized for its role as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In many cancer types, IDO1 is overexpressed, leading to a depletion of tryptophan in the tumor microenvironment and the production of immunosuppressive metabolites, which collectively facilitate tumor immune escape.[1][2]

The study of this compound and other tryptophan analogs allows researchers to investigate the structure-activity relationships of IDO inhibitors and to develop novel cancer immunotherapies.[1] By inhibiting IDO1, 4-MT can help restore anti-tumor immune responses. The D- and L-isomers of methylated tryptophan derivatives, such as 1-methyl-tryptophan, have been shown to have different biological activities and inhibitory potentials.[1]

Key Research Applications:

-

Enzyme Inhibition Studies: Investigating the kinetics and mechanism of IDO1 inhibition.

-

Cancer Immunology Research: Studying the reversal of tumor-induced immune suppression in vitro and in vivo.

-

Neuroscience Research: Exploring the role of the kynurenine pathway in neurological disorders.

-

Drug Discovery: Serving as a reference compound or starting point for the development of more potent and selective IDO1 inhibitors.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: a classical chemical method, the Fischer indole synthesis, which produces a racemic mixture of D- and L-4-Methyltryptophan, and an enzymatic method that yields the enantiomerically pure L-form.

Protocol 1: Chemical Synthesis of 4-Methyl-DL-Tryptophan via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles and their derivatives.[3] This protocol is adapted from established procedures for the synthesis of similar tryptophan analogs.

Reaction Scheme:

4-Methylphenylhydrazine reacts with an appropriate keto-acid or its equivalent under acidic conditions to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring of this compound.

Experimental Workflow:

Caption: Workflow for the Fischer Indole Synthesis of 4-Methyl-DL-Tryptophan.

Materials:

-

4-Methylphenylhydrazine hydrochloride

-

4,4-Dimethoxy-2-butanone

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Ethanol

-

Diethyl Ether

-

Sodium Hydroxide

-

Hydrochloric Acid

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid. To this solution, add 4,4-dimethoxy-2-butanone (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Indolization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents). After the addition is complete, heat the mixture to 80-90°C and maintain this temperature for 1-2 hours.

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until a pH of approximately 3-4 is reached.

-

Purification: The crude product may precipitate at this stage. Collect the solid by filtration. The crude 4-methyl-DL-tryptophan can be further purified by recrystallization from an ethanol/water mixture. Wash the purified crystals with cold diethyl ether and dry under vacuum.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 60-70% |

| Purity (HPLC) | >95% |

| Reaction Time | 4-6 hours |

Protocol 2: Enzymatic Synthesis of 4-Methyl-L-Tryptophan

This method utilizes the enzyme tryptophan synthase (TrpS) to catalyze the stereoselective synthesis of L-tryptophan analogs from substituted indoles and L-serine.[4][5] This protocol is based on general procedures for the enzymatic synthesis of tryptophan derivatives.[4]

Reaction Scheme:

Tryptophan synthase catalyzes the condensation of 4-methylindole and L-serine to produce 4-methyl-L-tryptophan.

Experimental Workflow:

Caption: Workflow for the Enzymatic Synthesis of 4-Methyl-L-Tryptophan.

Materials:

-

4-Methylindole

-

L-Serine

-

Tryptophan Synthase (commercially available or purified from an expression system)

-

Potassium phosphate buffer (pH 7.8)

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Dowex 50W-X8 resin (H+ form)

-

Ammonium hydroxide solution

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.8), L-serine (50 mM), pyridoxal-5'-phosphate (0.1 mM), and DTT (1 mM).

-

Enzyme Addition: Add purified tryptophan synthase to the reaction mixture to a final concentration of 0.1-0.5 mg/mL.

-

Substrate Addition: Dissolve 4-methylindole (10-20 mM) in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 12-24 hours. Monitor the progress of the reaction by HPLC.

-

Reaction Termination: Stop the reaction by adjusting the pH to 3.0 with HCl or by heating the mixture to denature the enzyme. Centrifuge the mixture to remove the precipitated protein.

-

Purification: Apply the supernatant to a column packed with Dowex 50W-X8 resin (H+ form). Wash the column with water to remove unreacted substrates and byproducts. Elute the 4-methyl-L-tryptophan with a dilute ammonium hydroxide solution (e.g., 2 M).

-

Lyophilization and Characterization: Lyophilize the fractions containing the product to obtain pure 4-methyl-L-tryptophan. Confirm the structure, purity, and enantiomeric excess using NMR, Mass Spectrometry, and chiral HPLC.

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 70-85% |

| Purity (HPLC) | >98% |

| Enantiomeric Excess (e.e.) | >99% (L-form) |

| Reaction Time | 12-24 hours |

Signaling Pathway and Mechanism of Action

This compound's primary role in a research context is as an inhibitor of IDO1, a key enzyme in the kynurenine pathway.

The Kynurenine Pathway and IDO1 Inhibition:

Caption: Inhibition of the Kynurenine Pathway by this compound.

References

- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. soc.chim.it [soc.chim.it]

- 5. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 4-Methyltryptophan using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of 4-Methyltryptophan using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a methylated analog of the essential amino acid tryptophan, is of increasing interest in biomedical research and drug development. The protocols outlined here are designed to be a robust starting point for the establishment of validated analytical methods in research and quality control settings. This application note includes a comprehensive experimental protocol, data presentation in tabular format for key quantitative parameters, and a workflow diagram for clarity. Additionally, a section on the chiral separation of this compound enantiomers is included, recognizing the importance of stereospecific analysis.

Introduction